molecular formula C19H30O3 B1598620 Dodecyl 2-hydroxybenzoate CAS No. 1160-35-6

Dodecyl 2-hydroxybenzoate

Cat. No. B1598620
CAS RN: 1160-35-6
M. Wt: 306.4 g/mol
InChI Key: CJYBKFFVXWWBMY-UHFFFAOYSA-N
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Description

Dodecyl 2-hydroxybenzoate, also known as Dodecyl p-hydroxybenzoate or Dodecyl salicylate, is a chemical compound with the molecular formula C19H30O3 . It has a molecular weight of 306.4397 . This compound is also known by other names such as n-Dodecyl 4-hydroxybenzoate, Benzoic acid, 4-hydroxy-, dodecyl ester, and Benzoic acid, p-hydroxy-, dodecyl ester .


Synthesis Analysis

The synthesis of Dodecyl 2-hydroxybenzoate or similar compounds has been discussed in several studies . For instance, one study discussed the synthesis, structural analysis, and second-order hyperpolarizability of 2-amino-4-methylpyridiniium-4-hydroxybenzolate crystal . Another study reported the synthesis, structural characterization, and catalytic epoxidation potential of two oxodiperoxo complexes .


Molecular Structure Analysis

The molecular structure of Dodecyl 2-hydroxybenzoate consists of 19 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The structure also includes a hydroxyl group and a carboxylate group .


Chemical Reactions Analysis

The chemical reactions involving Dodecyl 2-hydroxybenzoate or similar compounds have been studied in the literature . For example, one study investigated the strength of the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates .


Physical And Chemical Properties Analysis

Dodecyl 2-hydroxybenzoate has a molecular weight of 306.44 and is insoluble in water at 25 ºC . Its density is approximately 0.997 g/cm3 at 20 ºC .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Dodecyl gallate, a derivative of 2-hydroxybenzoate, has shown significant antibacterial activity, especially against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy partly stems from its ability to inhibit the membrane respiratory chain in these bacteria (Kubo, Fujita, & Nihei, 2003), (Kubo, Xiao, & Fujita, 2002).

Antioxidant Applications

Dodecyl 2-hydroxybenzoate exhibits potent antioxidant properties. This feature is particularly notable in its application to inhibit the oxidation degradation of materials like polypropylene, suggesting its potential as an effective antioxidant in various industrial applications (Zhu, Chen, Xu, Lian, Xu, & Chen, 2009).

Antifungal Activities

Dodecyl derivatives have been reported to possess antifungal properties. For instance, dodecyl protocatechuate has shown high antifungal activity against pathogens like Paracoccidioides brasiliensis and P. lutzii. Its efficacy is enhanced when loaded into nanostructured lipid systems, providing a promising avenue for antifungal therapies (Medina-Alarcón et al., 2017).

Synthesis and Catalysis

The synthesis of dodecyl esters, including dodecyl 2-hydroxybenzoate, has been achieved with high yield using catalysts like solid superacid SO42-/TiO2-attapulgite. This method presents a cost-effective, environmentally friendly approach to the synthesis of such compounds, indicating potential industrial applications (Tang Li-qiang, 2007).

Cosmetic and Pharmaceutical Applications

The dissociation constants and micelle–water partition coefficients of hydroxybenzoic acids and derivatives like dodecyl 2-hydroxybenzoate have been studied in surfactant solutions, which is crucial for their application in cosmetic and pharmaceutical formulations (Vlasenko, Loginova, & Iwashchenko, 2009).

Safety and Hazards

The safety data sheet for a similar compound, Dodecyl salicylate, indicates that it causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

Dodecyl 2-hydroxybenzoate, also known as dodecyl salicylate, is a type of hydroxybenzoate, which are benzoate derivatives substituted by one or more hydroxy groups . The primary targets of hydroxybenzoates are various, depending on the specific derivative and its application. For instance, some hydroxybenzoates are used in the pharmaceutical industry to treat pain, fever, inflammation, and migraines . .

Mode of Action

For example, some hydroxybenzoates can inhibit the growth of bacteria by disrupting their cell wall . The specific interaction of Dodecyl 2-hydroxybenzoate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

For instance, some hydroxybenzoates are involved in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids . The downstream effects of these pathways can vary widely, from the production of essential biomolecules to the regulation of various cellular processes.

Pharmacokinetics

The pharmacokinetic properties of a drug molecule, including its adme properties, are crucial for understanding its bioavailability and overall effect in the body .

Result of Action

For example, some hydroxybenzoates can cause changes in DNA, RNA, and protein synthesis . The specific molecular and cellular effects of Dodecyl 2-hydroxybenzoate are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dodecyl 2-hydroxybenzoate. For instance, the presence of other chemicals, pH levels, temperature, and microbial activity can all affect how Dodecyl 2-hydroxybenzoate interacts with its targets and its overall effectiveness .

properties

IUPAC Name

dodecyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYBKFFVXWWBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388738
Record name Dodecyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl 2-hydroxybenzoate

CAS RN

1160-35-6
Record name Dodecyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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